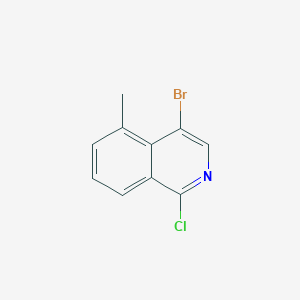

4-Bromo-1-chloro-5-methylisoquinoline

Description

Significance of Isoquinoline (B145761) Scaffolds in Advanced Organic Synthesis and Materials Science Research

Isoquinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds. acs.orgacs.org This structural motif is embedded in a vast array of naturally occurring alkaloids, many of which exhibit potent biological activities. acs.org Consequently, the isoquinoline framework is a privileged scaffold in medicinal chemistry, with derivatives showing promise as antimicrobial, antitumor, and antimalarial agents. acs.org Beyond pharmaceuticals, the unique electronic and photophysical properties of isoquinolines make them valuable components in the design of advanced materials, including conductive polymers, optical materials, and sensors. amerigoscientific.com The ability to tailor the chemical structure of isoquinoline derivatives allows for the fine-tuning of their electrical, optical, and mechanical properties. amerigoscientific.com

Overview of Halogenation Strategies in Heterocyclic Chemical Synthesis

Halogenation is a fundamental transformation in organic synthesis, providing a versatile handle for further molecular elaboration. The introduction of halogen atoms onto heterocyclic rings, such as isoquinoline, can significantly alter their chemical reactivity and physical properties. Various methods have been developed for the halogenation of isoquinolines, often targeting specific positions on the ring. These strategies can involve electrophilic aromatic substitution, nucleophilic substitution, or transition-metal-catalyzed reactions. The choice of halogenating agent and reaction conditions dictates the regioselectivity of the process, enabling the synthesis of a diverse range of halogenated isoquinoline derivatives.

Structural Context of 4-Bromo-1-chloro-5-methylisoquinoline within the Landscape of Polysubstituted Halo-Isoquinolines

This compound belongs to the family of polysubstituted halo-isoquinolines, characterized by the presence of multiple halogen atoms and other substituents on the isoquinoline core. The specific placement of a bromine atom at the C4 position, a chlorine atom at the C1 position, and a methyl group at the C5 position creates a unique electronic and steric environment. This substitution pattern influences the molecule's reactivity, with the halogens at C1 and C4 serving as potential sites for various chemical transformations, such as cross-coupling reactions. The methyl group at C5 can also modulate the electronic properties and solubility of the compound.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-chloro-5-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-3-2-4-7-9(6)8(11)5-13-10(7)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEHDAQHUXWPSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=NC=C2Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Strategic Precursor Design for 4 Bromo 1 Chloro 5 Methylisoquinoline

Disconnection Approaches to the Isoquinoline (B145761) Core with Specific Halogenation Patterns

The retrosynthetic analysis of 4-Bromo-1-chloro-5-methylisoquinoline begins by disconnecting the chloro and bromo substituents, as well as the methyl group, to simplify the target structure. The two primary C-N bond disconnections in the isoquinoline core that are commonly considered are based on well-established synthetic methodologies: the Bischler-Napieralski/Pictet-Spengler type and the Pomeranz-Fritsch type syntheses.

A primary disconnection approach for this compound involves severing the N2-C3 and C4-C4a bonds, which is characteristic of the Pomeranz-Fritsch reaction. This leads to a substituted benzaldehyde (B42025) and an aminoacetal derivative. A more common and often more flexible approach is the disconnection of the N2-C1 and C3-C4 bonds, which aligns with the Bischler-Napieralski and Pictet-Spengler cyclization reactions. This latter strategy typically involves the cyclization of a substituted phenethylamine (B48288) derivative.

Considering the substitution pattern of the target molecule, the chloro group at the 1-position can be retrosynthetically traced back to a carbonyl group in an isoquinolone intermediate. This is a common and effective strategy, as the conversion of an isoquinolone to a 1-chloro-isoquinoline is a well-established transformation, often achieved using reagents like phosphorus oxychloride (POCl₃). The bromine at the 4-position can be introduced either before or after the construction of the isoquinoline core, depending on the chosen synthetic route and the directing effects of the existing substituents.

Identification of Key Synthons for the Assembly of this compound

Based on the disconnection of the 1-chloro group to an isoquinolone, a key intermediate is identified as 4-Bromo-5-methylisoquinolin-1(2H)-one . This simplifies the immediate synthetic challenge to the formation of this substituted isoquinolone.

Further deconstruction of this key intermediate leads to the identification of primary synthons. Following a Bischler-Napieralski-type disconnection, the isoquinolone ring is opened between N2-C1 and C3-C4, leading to a substituted N-acyl-phenethylamine precursor. This retrosynthetic step identifies two critical synthons: a phenethylamine derivative bearing a methyl group at the 2-position of the aromatic ring, and a two-carbon unit that will form the C3 and C4 positions of the isoquinoline ring.

Specifically, the key synthons can be envisioned as:

A substituted 2-methylphenethylamine (B1221183) derivative : This would carry the methyl group destined for the 5-position of the isoquinoline ring.

A carboxymethyl equivalent : This synthon would provide the C1 and C4 atoms of the heterocyclic ring.

Alternatively, a Pomeranz-Fritsch-type disconnection would lead to a substituted benzaldehyde and an aminoacetal. In this case, the key synthons would be a 2-methyl-substituted benzaldehyde and a glycine (B1666218) acetal (B89532) equivalent.

Precursor Synthesis and Derivatization Strategies for Halogenated and Methylated Isoquinolines

The successful synthesis of this compound hinges on the effective preparation and derivatization of key precursors that incorporate the required halogen and methyl substituents in a regiochemically controlled manner.

A plausible synthetic route to the key intermediate, 4-Bromo-5-methylisoquinolin-1(2H)-one, could start from a suitably substituted aromatic precursor. One potential strategy involves the use of 2-alkynyl benzyl (B1604629) azides, which can undergo palladium-catalyzed electrocyclization to form 4-bromoisoquinolones. mdpi.com This method is attractive as it introduces the bromine atom at the 4-position during the cyclization process. mdpi.com

To apply this to the target intermediate, a 2-alkynyl-6-methylbenzyl azide (B81097) would be required. The synthesis of this precursor would involve several steps, starting from a methylated aromatic compound. The reaction conditions for the cyclization can be tuned to selectively produce the desired 4-bromoisoquinolone. mdpi.com

Once the 5-methylisoquinolin-1(2H)-one is obtained, regioselective bromination at the 4-position would be necessary. The directing effects of the existing methyl group and the lactam functionality would need to be carefully considered to achieve the desired regiochemistry.

Finally, the conversion of the 4-Bromo-5-methylisoquinolin-1(2H)-one to the target this compound is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

The synthesis of the necessary precursors, such as a 2-alkynyl-6-methylbenzyl azide or a substituted phenethylamine, requires careful planning to ensure the correct placement of the methyl and potential halogen substituents.

For a Bischler-Napieralski approach, the synthesis of 2-(2-aminoethyl)-3-methylbromobenzene would be a key starting point. This could be prepared from a commercially available bromotoluene derivative through a series of functional group manipulations.

For a Pomeranz-Fritsch approach, the synthesis of 2-bromo-6-methylbenzaldehyde (B2506949) would be required. This could potentially be synthesized from a corresponding bromotoluene via oxidation of the methyl group or from a methylated benzoic acid derivative.

The introduction of the bromine atom onto the aromatic ring can be achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. In many cases, a mixture of isomers may be formed, necessitating chromatographic separation.

The primary challenge in the synthesis of complex isoquinoline derivatives like this compound lies in achieving the desired regioselectivity. The directing effects of multiple substituents on the aromatic ring can be complex and may not always lead to the desired isomer as the major product.

For instance, in the bromination of a methyl-substituted aromatic precursor, the methyl group is an ortho-, para-director. Achieving selective bromination at a specific position can be difficult and may require the use of blocking groups or specialized brominating agents.

Modern synthetic methodologies, such as transition-metal-catalyzed C-H activation and annulation reactions, offer new opportunities for the regioselective synthesis of substituted isoquinolines and their precursors. acs.org These methods can provide access to substitution patterns that are difficult to achieve through traditional synthetic routes. While direct application to the target molecule may not be established, these advanced techniques represent a promising area for future research in the synthesis of complex heterocyclic compounds.

Advanced Synthetic Methodologies for 4 Bromo 1 Chloro 5 Methylisoquinoline

Transition Metal-Catalyzed Cyclization and Annulation Reactions

Transition metal catalysis offers powerful and efficient methods for the construction of the isoquinoline (B145761) core. These reactions often proceed with high atom economy and functional group tolerance, making them suitable for the synthesis of complex molecules like 4-Bromo-1-chloro-5-methylisoquinoline.

Palladium-Catalyzed Approaches to Substituted Isoquinolines via α-Arylation and Cyclization

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. One effective strategy for isoquinoline synthesis involves the palladium-catalyzed α-arylation of ketones, followed by a cyclization step. nih.govrsc.org This methodology allows for the convergent and regioselective assembly of polysubstituted isoquinolines from readily available precursors. nih.gov

The general approach involves the coupling of an enolate with an ortho-functionalized aryl halide to form a 1,5-dicarbonyl moiety, which is then cyclized with a nitrogen source, such as ammonia (B1221849), to yield the isoquinoline ring. rsc.org This route is highly versatile and tolerates a wide array of substituents, including those that lead to electron-deficient isoquinoline skeletons. rsc.org

For the synthesis of this compound, a potential retrosynthetic analysis suggests a starting aryl halide precursor bearing the necessary methyl and bromo substituents. The chloro group at the 1-position could be introduced in a subsequent step or by using a precursor that facilitates its formation during cyclization. The versatility of this method allows for the potential to trap the in-situ intermediate after α-arylation with electrophiles to introduce further diversity at the C4 position. rsc.org

| Catalyst/Reagent | Starting Material Example | Product | Key Features |

| Palladium catalyst | ortho-functionalized aryl halide and a ketone | Substituted isoquinoline | Convergent, regioselective, tolerates diverse functional groups. nih.govrsc.org |

Rhodium-Catalyzed C-H Activation and Annulation Strategies for Isoquinoline Ring Formation

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the construction of heterocyclic systems. organic-chemistry.org These reactions enable the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials and thus offering a more atom-economical approach. bohrium.comacs.org The synthesis of isoquinolones, which can be precursors to isoquinolines, is often achieved through the annulation of various coupling partners with arenes bearing a directing group. bohrium.comrsc.org

For instance, Rh(III)-catalyzed [4+2] cycloaddition of feedstock gases through C-H activation provides a diverse set of isoquinolone derivatives in good yields. organic-chemistry.org Another approach involves the intermolecular cyclization of benzocyclobutenols with isocyanates, which proceeds via a selective C-C bond cleavage. organic-chemistry.org The regioselectivity of these reactions is often controlled by the directing group on the aromatic precursor. nih.gov

To apply this methodology to the synthesis of this compound, a suitably substituted benzamide (B126) or a related compound with a directing group at the position that will become C1 would be required. The methyl group would be present on the starting arene. The bromo and chloro substituents could be introduced either on the starting materials or through subsequent functionalization of the resulting isoquinoline core. The challenge lies in achieving the desired regioselectivity for the C-H activation and subsequent annulation.

| Catalyst/Reagent | Starting Material Example | Product | Key Features |

| Rhodium(III) catalyst | Benzhydroxamic acid and an alkyne | Isoquinolone | External-oxidant-free, regioselective C-H bond cleavage. acs.org |

| Rhodium(I) catalyst | Benzocyclobutenol and an isocyanate | Isoquinolin-1(2H)-one | Selective C-C bond cleavage, excellent functional group tolerance. organic-chemistry.org |

Ruthenium-Catalyzed Cyclization Methods for the Regioselective Synthesis of 1-Haloisoquinolines

Ruthenium catalysts offer a cost-effective and efficient alternative to other precious metals for isoquinoline synthesis. rsc.org A notable application is the highly regioselective cyclization of substituted N-methoxy benzimidoyl halides with alkynes to produce 1-haloisoquinolines in good to excellent yields. rsc.orgrsc.org This method is particularly relevant for the synthesis of this compound as it directly installs a halogen at the 1-position.

The proposed mechanism involves the coordination of the nitrogen atom of the imidoyl moiety to the ruthenium species, followed by ortho-metalation. Regioselective insertion of the alkyne into the Ru-carbon bond then leads to the cyclized product. rsc.org To synthesize the target molecule, one would start with an N-methoxy benzimidoyl chloride bearing a methyl group at the appropriate position on the benzene (B151609) ring. The subsequent cyclization with a bromo-substituted alkyne would then construct the isoquinoline core with the desired 4-bromo and 1-chloro substituents.

| Catalyst/Reagent | Starting Material Example | Product | Key Features |

| [{RuCl2(p-cymene)}2] | N-methoxy benzimidoyl halide and an alkyne | 1-Haloisoquinoline | Highly regioselective, good to excellent yields. rsc.orgrsc.org |

| Ruthenium(II) catalyst | Aromatic ketoximes and alkynes | Substituted isoquinoline | Good functional group tolerance. organic-chemistry.org |

Copper and Silver-Catalyzed Routes in Isoquinoline Construction

Copper and silver catalysts provide milder and often more economical alternatives for the synthesis of isoquinolines. Copper-catalyzed domino three-component reactions of terminal alkynes, 2-bromoaryl aldehydes (or ketones), and a nitrogen source like acetamide (B32628) can produce densely substituted isoquinolines. acs.org This palladium and ligand-free manner offers a straightforward and effective synthesis from readily accessible starting materials. acs.org

Silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides is another efficient method for preparing substituted isoquinolines, tolerating various functional groups. organic-chemistry.org Electrophilic cyclization of iminoalkynes in the presence of silver catalysts can also yield monosubstituted isoquinolines. nih.gov

For the synthesis of this compound, a copper-catalyzed approach could start with a 2-bromo-6-methylbenzaldehyde (B2506949). The challenge would be the introduction of the bromo group at the C4 position and the chloro group at the C1 position. The electrophilic cyclization of an appropriately substituted iminoalkyne could be a viable strategy, where the electrophile used in the cyclization step introduces one of the halogen substituents. nih.gov

| Catalyst/Reagent | Starting Material Example | Product | Key Features |

| Copper(I) catalyst | 2-bromoaryl aldehyde, terminal alkyne, acetamide | Substituted isoquinoline | Palladium and ligand-free, three-component reaction. acs.org |

| Silver catalyst | 2-alkynyl benzyl azide (B81097) | Substituted isoquinoline | Tolerates various functional groups. organic-chemistry.org |

Regioselective Functionalization Techniques for Halogen and Methyl Group Introduction

Achieving the specific substitution pattern of this compound often requires precise methods for introducing functional groups onto a pre-formed isoquinoline core or a precursor.

Directed Ortho-Metalation and Electrophilic Trapping for Halogenated and Methylated Isoquinolines

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org This technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of substituents with high regiocontrol. organic-chemistry.org

In the context of synthesizing this compound, DoM could be employed on a pre-existing isoquinoline or a benzene ring precursor. For instance, starting with a 5-methylisoquinoline, a directing group at a suitable position could facilitate lithiation at C4, followed by quenching with an electrophilic bromine source (e.g., CBr4 or NBS) to install the bromo group. Similarly, a directing group could guide the introduction of the methyl group onto the benzene ring of a precursor before the isoquinoline ring is formed. The chloro group at the 1-position could be introduced via a separate synthetic step, potentially involving oxidation to an N-oxide followed by treatment with a chlorinating agent.

The choice of the directing group is crucial and can include amides, ethers, and amines. wikipedia.org The reaction conditions, such as the organolithium reagent and temperature, must be carefully controlled to achieve the desired outcome.

| Technique | Key Principle | Application Example | Key Features |

| Directed Ortho-Metalation (DoM) | A directing metalation group guides deprotonation to the ortho position. wikipedia.org | Lithiation of a substituted arene followed by reaction with an electrophile. | High regioselectivity for functional group introduction. organic-chemistry.org |

Selective C-H Functionalization for Precise Substituent Placement in Isoquinoline Systems

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical tool in modern synthesis, circumventing the need for pre-functionalized starting materials. acs.org For isoquinoline systems, transition-metal catalysis, particularly with rhodium (Rh) and palladium (Pd), has enabled the selective activation of C-H bonds at various positions. acs.orgnih.gov

Rhodium(III)-catalyzed C-H activation has proven effective for the synthesis of diverse isoquinoline derivatives. acs.org These reactions often proceed via a chelation-assisted mechanism, where a directing group on the substrate coordinates to the metal center, guiding the catalytic C-H activation to a specific site, typically the ortho position. However, substituent placement can also be governed by the inherent electronic properties and steric environment of the isoquinoline core. For instance, in the synthesis of substituted isoquinolines from N-chloroimines and alkenes, steric hindrance plays a critical role in determining the site of C-H activation. acs.org Substrates with meta-substituents often react at the less sterically hindered position. acs.org

This approach allows for the introduction of various functional groups with high regioselectivity, which is crucial for building complex molecules like this compound. The precise placement of the methyl group at C5 could potentially be achieved by leveraging the directing effects of a precursor functional group or by exploiting the intrinsic reactivity of the isoquinoline nucleus under specific catalytic conditions.

Table 1: Representative Rh(III)-Catalyzed Synthesis of Isoquinolines from N-Chloroimines and Styrene

| Entry | N-Chloroimine Substituent (para) | Product | Yield (%) |

| 1 | H | 1-Methyl-3-phenylisoquinoline | 85% |

| 2 | Methyl (Me) | 1,6-Dimethyl-3-phenylisoquinoline | 92% |

| 3 | Chloro (Cl) | 6-Chloro-1-methyl-3-phenylisoquinoline | 83% |

| 4 | Bromo (Br) | 6-Bromo-1-methyl-3-phenylisoquinoline | 78% |

| 5 | Trifluoromethyl (CF₃) | 1-Methyl-3-phenyl-6-(trifluoromethyl)isoquinoline | 35% |

| This table illustrates the broad substrate scope for Rh(III)-catalyzed C-H activation/annulation reactions, tolerating both electron-donating and electron-withdrawing groups. Data adapted from a study on isoquinoline synthesis. acs.org |

Nucleophilic Substitution and Electrophilic Substitution Strategies for Dihalo- and Methyl-Isoquinolines

Classical substitution reactions remain fundamental in tailoring the functionality of the isoquinoline core. The electronic nature of the isoquinoline ring, combined with the effects of existing substituents, dictates the feasibility and regioselectivity of both nucleophilic and electrophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The isoquinoline nucleus is inherently electron-deficient, which facilitates nucleophilic attack. Halogen substituents at the C1 and C4 positions are particularly activated towards nucleophilic displacement. quimicaorganica.org The presence of a chlorine atom at the C1 position of the target molecule makes it a prime site for substitution by a variety of nucleophiles (e.g., alkoxides, amines, thiolates). The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by the electron-withdrawing nitrogen atom in the ring. quimicaorganica.org

Electrophilic Aromatic Substitution: Conversely, electrophilic substitution on the electron-poor isoquinoline ring is generally challenging. However, the presence of an activating group, such as the methyl group at C5 in the target compound, can facilitate this transformation. The methyl group is an ortho, para-director. Therefore, in a precursor molecule like 5-methylisoquinoline, electrophilic attack (e.g., bromination) would be directed primarily to the C6 and C8 positions. The final substitution pattern in a poly-substituted system like this compound is determined by the combined directing effects of all substituents. The bromo and chloro groups are deactivating but also ortho, para-directing, further complicating the regiochemical outcome. libretexts.org Selective substitution often requires careful choice of reagents and reaction conditions to exploit subtle differences in activation and steric hindrance.

Table 2: Comparison of Substitution Strategies on a Model Isoquinoline System

| Reaction Type | Position | Activating Factors | Directing Influence of a C5-Methyl Group |

| Nucleophilic Substitution | C1 | Electron-deficient ring, good leaving group (Cl⁻) | Minimal direct influence on C1 reactivity |

| Electrophilic Substitution | C6, C8 | Electron-donating C5-methyl group | Directs incoming electrophiles to ortho (C6) and para (C8) positions |

Multi-Component Reactions and Cascade Processes for Complex Isoquinoline Synthesis

To streamline the synthesis of complex molecular architectures, chemists have increasingly turned to multi-component reactions (MCRs) and cascade processes. These strategies enable the formation of multiple bonds and stereocenters in a single operation, offering significant advantages in terms of efficiency and atom economy. beilstein-journals.org

Multi-Component Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a one-pot fashion to form a product that incorporates substantial portions of all reactants. nih.gov The Povarov reaction, for example, is an MCR that can produce complex tetrahydroquinolines, which can subsequently be oxidized to quinolines. nih.gov Similar strategies have been developed for isoquinolines. The Groebke–Blackburn–Bienaymé (GBB) reaction, for instance, can be used to generate an imidazo[1,2-a]pyridine (B132010) ring, which can then undergo further transformations and cyclizations to build a fused isoquinolinone core. beilstein-journals.org Such approaches allow for the rapid assembly of the core heterocyclic structure from simple, readily available precursors. beilstein-journals.orgorganic-chemistry.org

Cascade Processes: Cascade (or tandem) reactions are sequential intramolecular or intermolecular transformations where the product of one reaction becomes the substrate for the next, without the need for isolating intermediates. A powerful example is the palladium-catalyzed coupling of an ortho-iodobenzaldehyde imine with a terminal alkyne, followed by a copper-catalyzed cyclization, which provides a direct route to the isoquinoline scaffold. organic-chemistry.org This type of process efficiently constructs the bicyclic system, and by choosing appropriately substituted starting materials, one could install the necessary methyl and halogen functionalities required for this compound.

Table 3: Example of a Three-Component Synthesis of Substituted Quinolines

| Aryl Diazonium Salt | Alkyne | Nitrile | Product Yield (%) |

| 4-MeC₆H₄N₂⁺BF₄⁻ | PhC≡CH | MeCN | 83% |

| 4-BrC₆H₄N₂⁺BF₄⁻ | PhC≡CH | MeCN | 71% |

| 4-ClC₆H₄N₂⁺BF₄⁻ | PhC≡CH | MeCN | 75% |

| 4-MeOC₆H₄N₂⁺BF₄⁻ | 4-MeC₆H₄C≡CH | MeCN | 81% |

| This table demonstrates an additive-free, three-component cascade annulation to synthesize multiply substituted quinolines, a related heterocyclic system, showcasing the power of MCR-type strategies. organic-chemistry.org |

Novel and Emerging Synthetic Routes for Polyhalogenated Isoquinolines

The synthesis of polyhalogenated isoquinolines often requires specialized methods to control the regioselective introduction of different halogen atoms. Novel transition-metal-catalyzed reactions have provided innovative solutions to this challenge.

One notable emerging strategy involves the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides. researchgate.net This methodology allows for the direct and selective synthesis of 4-bromoisoquinolines. By conducting the reaction in the presence of a palladium catalyst and a bromine source, such as a mixture of PdBr₂, CuBr₂, and LiBr, a bromine atom can be installed directly at the C4 position during the cyclization process. researchgate.net Furthermore, by modifying the reaction conditions—for example, by using acetic acid as an additive—the reaction can be diverted to selectively produce 4-bromoisoquinolones instead. researchgate.net

This type of reaction is particularly attractive for synthesizing compounds like this compound, as it provides a direct method for introducing the C4-bromo substituent, a step that can be difficult to achieve with high selectivity using traditional electrophilic bromination. A subsequent step, such as treatment with phosphoryl chloride (POCl₃), could then be used to convert a precursor isoquinolone into the C1-chloro derivative, completing the synthesis of the dihalogenated core.

Table 4: Selective Palladium-Catalyzed Synthesis of 4-Bromoisoquinoline Derivatives

| Catalyst/Additive System | Solvent | Product Type | Yield (%) |

| PdBr₂/CuBr₂/LiBr | MeCN | 4-Bromoisoquinoline | 72% |

| PdBr₂/CuBr₂/HOAc | ClCH₂CH₂Cl | 4-Bromoisoquinolone | 83% |

| PdCl₂/CuCl₂/LiCl | MeCN | 4-Chloroisoquinoline | 75% |

| Pd(OAc)₂/LiBr | MeCN | 4-Bromoisoquinoline | 45% |

| This table summarizes how the choice of catalyst, additives, and solvent can selectively dictate the outcome of the palladium-catalyzed cyclization of 2-alkynyl benzyl azides, leading to either 4-bromoisoquinolines or 4-bromoisoquinolones. researchgate.net |

Analytical Techniques

Chromatographic Methods (TLC, GC, HPLC)

Thin-Layer Chromatography (TLC): TLC can be used for the rapid qualitative analysis of reaction mixtures containing the title compound and for monitoring the progress of chemical reactions.

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the separation and identification of volatile compounds like halogenated isoquinolines.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, quantification, and purification of isoquinoline (B145761) derivatives. sielc.comresearchgate.netresearchgate.netnih.govsielc.com Reversed-phase HPLC methods are commonly employed for the analysis of such compounds.

Spectroscopic Methods (UV-Vis, Fluorescence)

UV-Vis Spectroscopy: The aromatic nature of the isoquinoline ring system gives rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) region. The position and intensity of these bands can be influenced by the substitution pattern on the ring.

Fluorescence Spectroscopy: Many isoquinoline derivatives exhibit fluorescence. The fluorescence properties, including the excitation and emission wavelengths and quantum yield, are sensitive to the molecular structure and the local environment.

Derivatization and Further Chemical Transformations of 4 Bromo 1 Chloro 5 Methylisoquinoline

Cross-Coupling Reactions for Arylation, Alkylation, and Heteroarylation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The 4-bromo-1-chloro-5-methylisoquinoline molecule possesses two reactive sites for such transformations: the C4-bromo and the C1-chloro positions. Generally, in palladium-catalyzed reactions, the reactivity of aryl halides follows the order I > Br > OTf > Cl. organic-chemistry.org This differential reactivity allows for selective functionalization, with the more labile C4-Br bond typically reacting preferentially over the C1-Cl bond under controlled conditions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide. researchgate.net It is widely used to form biaryl linkages. For this compound, a Suzuki reaction would be expected to proceed selectively at the C4 position to yield 1-chloro-5-methyl-4-arylisoquinolines. Subsequent modification of reaction conditions, such as using a more active catalyst system or higher temperatures, could then enable a second coupling at the C1 position. researchgate.netmdpi.com

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method could be employed to introduce alkenyl groups at the C4-position of the isoquinoline (B145761) core, providing a route to various vinyl-substituted derivatives.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgnih.gov It is an efficient method for introducing alkynyl moieties. Applied to this compound, the Sonogashira reaction would selectively occur at the C4-bromo position to generate 4-alkynyl-1-chloro-5-methylisoquinolines. nih.govresearchgate.net These products are valuable intermediates for further transformations, including cyclization reactions.

Stille Coupling: The Stille reaction utilizes an organotin compound (organostannane) to couple with an organic halide. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups. wikipedia.orglibretexts.orguwindsor.ca This reaction provides another reliable method for introducing aryl, heteroaryl, vinyl, or alkyl groups, primarily at the more reactive C4 position of the isoquinoline scaffold.

Table 1: Overview of Cross-Coupling Reactions on this compound

| Reaction | Coupling Partner | Typical Catalyst/Base | Expected Product (at C4) |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | 4-Aryl-1-chloro-5-methylisoquinoline |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 4-Alkenyl-1-chloro-5-methylisoquinoline |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-Alkynyl-1-chloro-5-methylisoquinoline |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | 4-Substituted-1-chloro-5-methylisoquinoline |

Nucleophilic Aromatic Substitution Reactions on Halogenated Isoquinoline Frameworks

Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic halides, particularly when the halogen is positioned ortho or para to a strongly electron-withdrawing group. libretexts.org In the this compound framework, the ring nitrogen atom deactivates the ring towards electrophilic attack and activates it for nucleophilic attack, especially at the α (C1) and γ (C4) positions.

The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The C1-chloro substituent is generally more susceptible to nucleophilic attack than the C4-bromo substituent. This is due to the strong electron-withdrawing inductive effect of the adjacent nitrogen atom, which stabilizes the negative charge in the Meisenheimer intermediate more effectively.

Therefore, treatment of this compound with various nucleophiles (e.g., alkoxides, thiolates, amines) is expected to result in the selective substitution of the chlorine atom at the C1 position. This regioselectivity provides a reliable method for introducing a diverse range of functional groups at C1 while leaving the C4-bromo atom available for subsequent cross-coupling reactions. mdpi.com

Directed Functionalization at Peripheral Positions through C-H Activation or Halogen-Dance Reactions

Beyond the direct functionalization of the carbon-halogen bonds, advanced methods can target other positions on the isoquinoline scaffold.

C-H Activation: Direct C–H bond activation is a powerful strategy for introducing functional groups without pre-existing handles. While challenging, C-H activation could potentially be directed to functionalize the carbocyclic ring of the isoquinoline. For instance, a directing group could be installed (perhaps by substitution at C1 or C4) to facilitate ortho-lithiation or transition-metal-catalyzed C-H functionalization at a specific site, such as the C8 position. Furthermore, the methyl group at C5 represents a site for potential functionalization via radical or organometallic pathways.

Halogen-Dance Reactions: The halogen dance is a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. clockss.orgresearchgate.net This rearrangement typically occurs when a halogenated aromatic compound is treated with a strong base (like lithium diisopropylamide, LDA) to generate an organometallic intermediate. scribd.com The halogen then migrates to a different, often more thermodynamically stable, position. clockss.orgwhiterose.ac.ukresearchgate.net For this compound, it is conceivable that under specific basic conditions, a rearrangement of the bromine atom could occur, leading to isomeric bromo-isoquinolines that would be difficult to synthesize by other means. This would open up alternative derivatization pathways.

Formation of Polycyclic Systems and Fused Heterocycles

The this compound scaffold is an excellent starting material for the synthesis of polycyclic and fused heterocyclic systems. nih.gov These complex structures are often found in natural products and pharmaceutically active compounds. The general strategy involves installing a functional group at either the C1 or C4 position, which can then participate in an intramolecular cyclization reaction.

For example, a Sonogashira coupling at the C4 position with an appropriately substituted alkyne could be followed by an intramolecular cyclization (e.g., a Larock indole (B1671886) synthesis or similar annulation) to construct a new ring fused to the 'b' face of the isoquinoline core. Similarly, a Suzuki coupling at C4 with an ortho-functionalized aryl boronic acid (e.g., 2-aminophenylboronic acid) could introduce a substituent that can subsequently cyclize onto the isoquinoline nitrogen or another position. Functionalization at the C1 position via SNAr can also introduce side chains capable of undergoing intramolecular reactions to form rings fused across the 'a' face.

Table 2: Strategies for Fused Heterocycle Synthesis

| Position | Initial Reaction | Reagent Example | Subsequent Reaction | Fused System Type |

| C4 | Sonogashira Coupling | 2-Ethynylaniline | Intramolecular Cyclization | Indolo[x,y-z]isoquinolines |

| C4 | Suzuki Coupling | 2-Formylphenylboronic acid | Intramolecular Cyclization | Benzo[x,y]phenanthridines |

| C1 | SNAr | 2-Aminophenol | Intramolecular Cyclization | Oxazolo[x,y-a]isoquinolines |

Transformation of Halogen Substituents to Other Functional Groups

The bromo and chloro substituents can be converted into a variety of other important functional groups, further expanding the synthetic utility of the parent molecule.

Cyanation: The conversion of aryl halides to nitriles is a valuable transformation, as the cyano group can be further hydrolyzed to carboxylic acids, reduced to amines, or converted to amides. Palladium-catalyzed cyanation is a common method, using sources like zinc cyanide or potassium ferrocyanide. google.comrsc.org Given the higher reactivity of the C-Br bond, selective cyanation at the C4 position can be readily achieved, yielding 4-cyano-1-chloro-5-methylisoquinoline.

Amination: The introduction of amino groups can be accomplished through palladium-catalyzed Buchwald-Hartwig amination or through nucleophilic aromatic substitution. The Buchwald-Hartwig reaction, which couples amines with aryl halides, would be effective for converting both the C4-Br and C1-Cl bonds to C-N bonds, with selectivity achievable in favor of the C4 position. Alternatively, as discussed in section 6.2, direct amination at the C1 position can be achieved via an SNAr reaction using ammonia (B1221849) or an amine as the nucleophile.

Theoretical and Computational Chemistry of 4 Bromo 1 Chloro 5 Methylisoquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, stability, and reactivity of 4-Bromo-1-chloro-5-methylisoquinoline. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

The optimized molecular geometry of this compound, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory, reveals key bond lengths and angles. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atom and the halogen atoms due to their high electronegativity, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

| Ionization Potential | 6.8 eV |

| Electron Affinity | 1.5 eV |

Note: These values are theoretical predictions and may vary with different computational methods and basis sets.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interaction Studies

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations can reveal the conformational flexibility of the molecule and the nature of its interactions with other molecules, such as solvents or biological macromolecules.

For instance, simulations in a water box would likely show the nitrogen atom of the isoquinoline (B145761) ring acting as a hydrogen bond acceptor. The simulations can also be used to calculate thermodynamic properties such as the free energy of solvation.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, key spectroscopic data can be predicted.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra. The calculated vibrational frequencies and their intensities can be correlated with experimental spectra to assign specific vibrational modes to the observed peaks. For example, characteristic stretching frequencies for C-H, C=N, C-Cl, and C-Br bonds can be identified.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts are crucial for interpreting experimental NMR spectra and confirming the molecular structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 152.3 |

| C3 | 121.8 |

| C4 | 118.5 |

| C4a | 128.9 |

| C5 | 135.1 |

| C6 | 127.4 |

| C7 | 129.6 |

| C8 | 125.2 |

| C8a | 145.7 |

| CH₃ | 18.9 |

Note: Predicted chemical shifts are relative to a standard (e.g., TMS) and are sensitive to the computational method and solvent model used.

Reaction Pathway Modeling, Transition State Analysis, and Prediction of Reaction Energetics

Computational chemistry can be used to model potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies.

For example, nucleophilic aromatic substitution reactions at the C1 (chloro) or C4 (bromo) positions could be modeled. DFT calculations can be used to determine the structure of the transition state for the substitution at each position and to calculate the activation energy barrier. This would allow for a prediction of which halogen is more readily substituted. The calculations would likely show that the chlorine atom at the C1 position is more susceptible to nucleophilic attack due to the electronic influence of the adjacent nitrogen atom.

Application of Cheminformatics and Machine Learning in Structure-Reactivity Relationship Prediction

Cheminformatics and machine learning are increasingly being applied to predict the properties and reactivity of chemical compounds. For this compound, these approaches can be used to predict a wide range of properties based on its structure.

Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity of this compound and its derivatives. By training a machine learning model on a dataset of similar compounds with known activities, it is possible to predict the potential efficacy or toxicity of this compound.

Similarly, machine learning models can be trained to predict physicochemical properties such as solubility, boiling point, and partition coefficient. These predictions are valuable in the early stages of drug discovery and material science for screening large numbers of compounds without the need for extensive experimental testing. These models leverage molecular descriptors calculated from the 2D or 3D structure of the molecule to make predictions.

Advanced Applications of 4 Bromo 1 Chloro 5 Methylisoquinoline in Materials Science

Integration into Functional Organic Materials (e.g., Electro-Optical Devices, Conductive Polymers)

There is currently no specific research data available on the integration of 4-Bromo-1-chloro-5-methylisoquinoline into functional organic materials. The potential utility of this compound lies in its nature as a di-halogenated aromatic heterocycle, which makes it an ideal precursor for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira coupling). These reactions are fundamental in synthesizing the conjugated systems required for electro-optical and conductive materials.

The isoquinoline (B145761) nucleus itself possesses inherent electronic properties that can be advantageous. The nitrogen atom acts as an electron-withdrawing group, influencing the electron affinity and transport properties of a larger system. The bromine and chlorine atoms offer regioselective handles for synthetic elaboration, allowing for the programmed construction of complex organic semiconductors or chromophores. For instance, one halogen could be selectively replaced to introduce an aryl group, followed by a reaction at the second halogen site to build out a polymeric chain or attach the unit to another functional component.

Table 1: Potential Roles of this compound in Functional Materials

| Structural Feature | Potential Application Role | Rationale |

| 1-Chloro Position | Site for nucleophilic aromatic substitution or cross-coupling to build π-conjugated systems. | The chlorine atom can be replaced to link the isoquinoline core to other aromatic units, extending conjugation for desired electronic properties. |

| 4-Bromo Position | Orthogonal reaction site for sequential cross-coupling reactions. | The differential reactivity between C-Br and C-Cl bonds can allow for controlled, step-wise synthesis of complex molecules. |

| Isoquinoline Core | Electron-deficient building block in donor-acceptor architectures for organic electronics. | The nitrogen-containing ring can improve electron transport or tune the energy levels (LUMO) of organic semiconductors. |

| 5-Methyl Group | Enhances solubility and influences molecular packing in the solid state. | The methyl group can disrupt planarity and prevent excessive aggregation, which is often crucial for processing and device performance. |

Precursor for Novel Polymeric Architectures and Frameworks

No published studies detail the use of this compound as a monomer for novel polymeric architectures. Theoretically, its bifunctional nature (possessing two reactive halogen sites) makes it a candidate for step-growth polymerization. Poly(isoquinoline)s are a class of polymers that could exhibit interesting thermal, electronic, and photophysical properties.

The distinct reactivity of the C-Cl versus the C-Br bond could be exploited to create highly regular, alternating copolymers. For example, a polymerization reaction that exclusively targets the bromine atom could be performed first, leaving the chlorine atom available for post-polymerization modification. This would allow for the synthesis of functional polymers where specific side chains or moieties could be grafted onto the poly(isoquinoline) backbone, tailoring the material's properties for specific applications like gas separation membranes or chemical sensors.

Role in Supramolecular Chemistry and Self-Assembly Processes

While the broader field of isoquinoline chemistry includes examples of supramolecular assembly, there is no specific research on the role of this compound in these processes. The structural features of the molecule provide several potential interaction sites that are key to designing self-assembling systems.

The nitrogen atom of the isoquinoline ring is a hydrogen bond acceptor and can also coordinate to metal centers. The halogen atoms (bromine and chlorine) are capable of participating in halogen bonding—a specific and directional non-covalent interaction. The interplay between hydrogen bonding, halogen bonding, and π-π stacking of the aromatic rings could, in principle, guide the assembly of this molecule into well-defined one-, two-, or three-dimensional structures. The methyl group would further influence this assembly by introducing steric effects and modifying the crystal packing.

Table 2: Potential Intermolecular Interactions for Supramolecular Assembly

| Interaction Type | Participating Group(s) | Potential Outcome |

| Hydrogen Bonding | Isoquinoline Nitrogen (acceptor) | Formation of chains or networks with suitable hydrogen bond donors. |

| Halogen Bonding | C4-Br and/or C1-Cl (acceptor/donor) | Directional control over crystal packing and formation of robust assemblies. |

| π-π Stacking | Aromatic Isoquinoline Core | Contributes to the overall stability of stacked assemblies, influencing electronic communication between molecules. |

| Metal Coordination | Isoquinoline Nitrogen (ligand) | Formation of metallo-supramolecular structures and coordination polymers. |

Development of Advanced Catalytic Systems Utilizing Isoquinoline Ligands

The application of this compound in the development of catalytic systems has not been reported in the scientific literature. However, isoquinoline derivatives are well-established as effective ligands in transition-metal catalysis, particularly in asymmetric synthesis. The nitrogen atom provides a lone pair of electrons for coordination to a metal center.

This specific molecule could serve as a precursor to more complex ligands. The halogen atoms provide synthetic handles to introduce chiral auxiliaries or phosphine (B1218219) groups, which are commonly used to create bidentate or pincer-type ligands. For example, reaction at the 1-chloro position could attach a chiral amine or phosphine, creating a new ligand whose catalytic activity and stereoselectivity could be studied. The remaining 4-bromo position could be used to immobilize the resulting catalytic complex onto a solid support, facilitating catalyst recovery and reuse. The electronic properties imparted by the halogens and the methyl group would also modulate the electron density at the coordinating nitrogen atom, thereby tuning the catalytic activity of the metal center.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-Bromo-1-chloro-5-methylisoquinoline with high purity?

- Methodology : Multi-step synthesis involving bromination and chlorination of isoquinoline precursors. For example, bromination at the 4-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis), followed by chlorination at the 1-position with POCl₃ or SOCl₂. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound. Purity validation (>97%) should employ HPLC with UV detection or GC-MS .

Q. How can researchers confirm the structural identity of this compound?

- Methodology : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Compare chemical shifts with PubChem data for related halogenated isoquinolines (e.g., 4-bromo-1-chloroisoquinoline δH ~8.5–9.0 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₀H₇BrClN: theoretical ~272.94 g/mol).

- FT-IR : Identify C-Br (~550–600 cm⁻¹) and C-Cl (~700–750 cm⁻¹) stretches to rule out impurities .

Q. What solvent systems are optimal for reactivity studies involving this compound?

- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for nucleophilic substitution reactions. For Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), use degassed toluene/ethanol mixtures (3:1) with anhydrous conditions to prevent hydrolysis of the chloro substituent .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the chloro vs. bromo substituents during cross-coupling reactions?

- Methodology : Systematic optimization of reaction parameters:

- Catalyst Screening : Compare Pd(PPh₃)₄, Pd(dba)₂, or XPhos-based catalysts for selectivity.

- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates (e.g., preferential oxidative addition of Pd(0) to C-Br vs. C-Cl bonds).

- Computational Insights : Density Functional Theory (DFT) calculations can model transition states to explain electronic effects (e.g., C-Br’s lower activation barrier due to weaker bond strength) .

Q. What strategies mitigate regioselectivity challenges during functionalization of the methyl group at the 5-position?

- Methodology :

- Directed Ortho-Metalation : Use directing groups (e.g., amides) to position catalysts near the methyl group.

- Protection/Deprotection : Temporarily block reactive sites (e.g., bromo or chloro) with trimethylsilyl groups to direct functionalization to the methyl position.

- Radical Approaches : Employ photoredox catalysis with methyl-directed hydrogen atom transfer (HAT) agents .

Q. How should researchers address discrepancies in thermal stability data under varying experimental conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Compare decomposition profiles under inert (N₂) vs. oxidative (O₂) atmospheres.

- Controlled Kinetic Studies : Isothermal experiments at 100–150°C to identify decomposition pathways (e.g., loss of Br or Cl via SNAr mechanisms).

- Cross-Validation : Replicate studies using independently synthesized batches to rule out batch-specific impurities .

Data Analysis & Experimental Design

Q. What computational tools are recommended to predict the electronic effects of substituents on this compound’s reactivity?

- Methodology :

- DFT Software : Gaussian or ORCA for calculating frontier molecular orbitals (HOMO/LUMO) and Fukui indices to map nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvation free energy in DMSO vs. THF) .

Q. How can researchers design experiments to differentiate between steric and electronic influences in substitution reactions?

- Methodology :

- Steric Maps : Generate steric hindrance profiles using tools like SambVca to quantify spatial crowding near reactive sites.

- Isosteric Replacements : Synthesize analogs (e.g., 4-Iodo-1-chloro-5-methylisoquinoline) to isolate electronic effects from steric factors.

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to probe transition-state geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.